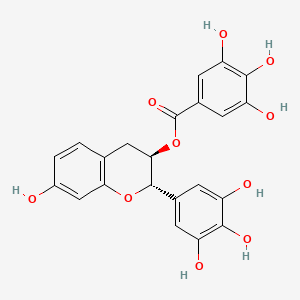

ent-Robinetinidol 3-O-gallate

Descripción

ent-Robinetinidol 3-O-gallate is a flavanol derivative characterized by a galloyl ester moiety attached to the 3-hydroxyl group of the ent-rotational isomer of robinetinidol. Its molecular formula is C22H18O10, with a molecular weight of 442.09 g/mol . Robinetinidol itself is a flavan-3-ol with a trihydroxylated B-ring (pyrogallol group), distinguishing it from simpler catechins. The "ent-" prefix denotes its enantiomeric configuration, which may influence its biological interactions and metabolic pathways.

Propiedades

Número CAS |

17445-91-9 |

|---|---|

Fórmula molecular |

C22H18O10 |

Peso molecular |

442.376 |

Nombre IUPAC |

[(2S,3R)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O10/c23-12-2-1-9-7-18(32-22(30)11-5-15(26)20(29)16(27)6-11)21(31-17(9)8-12)10-3-13(24)19(28)14(25)4-10/h1-6,8,18,21,23-29H,7H2/t18-,21+/m1/s1 |

Clave InChI |

WIEMUOLZHSVGFK-NQIIRXRSSA-N |

SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Despite identical molecular formulas (e.g., GCg, ECg, and ent-Robinetinidol 3-O-gallate), their bioactivities differ due to variations in hydroxylation patterns (pyrogallol vs. catechol B-rings) and stereochemistry .

- Methyl gallate, a simpler gallic acid derivative, lacks the flavanol backbone but is noted for stress-induced accumulation in plants .

Source and Isolation Methods

Notes:

- High-performance countercurrent chromatography (HPCCC) is preferred for isolating tea-derived gallates due to its efficiency in retaining bioactive integrity .

- ent-Robinetinidol 3-O-gallate’s isolation protocol remains underexplored in the provided literature.

Metabolic and Functional Roles

- Cold Stress Response : Gallocatechin 3-O-gallate exhibits significant accumulation under cold stress (log2 fold change = 10.12), suggesting a role in plant stress adaptation. Methyl gallate also accumulates (log2 fold change = 2.7), but its simpler structure implies distinct biosynthetic pathways .

- Bioactivity : (−)-Gallocatechin 3-O-gallate and (−)-epicatechin 3-O-gallate from tea demonstrate anti-inflammatory, anti-oxidative, and anti-obesity properties . The pyrogallol group in GCg enhances radical scavenging compared to catechol-containing ECg .

- Stereochemical Impact : Enantiomeric forms (e.g., ent-Robinetinidol vs. robinetinidol) may affect binding affinity to enzymes or receptors, analogous to the differential activities of (+)- vs. (−)-catechins .

Q & A

Q. How to integrate computational modeling with experimental data to predict ent-Robinetinidol 3-O-gallate’s pharmacokinetics?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities for metabolic enzymes (e.g., CYP450 isoforms). Combine with in vitro ADME assays (Caco-2 permeability, microsomal stability) to refine in silico models (e.g., GastroPlus). Validate predictions via in vivo PK studies (rodent models) with LC-MS quantification .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

Q. What ethical and reproducibility frameworks apply to preclinical studies of ent-Robinetinidol 3-O-gallate?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. For cell-based work, authenticate cell lines (STR profiling) and disclose passage numbers. Share raw data via FAIR-compliant repositories (e.g., Zenodo) and document protocols in protocols.io . Address conflicts of interest in funding disclosures .

Q. How can systematic reviews optimize the synthesis of fragmented evidence on ent-Robinetinidol 3-O-gallate’s bioactivities?

- Methodological Answer : Apply PRISMA guidelines to search PubMed, Embase, and Web of Science using controlled vocabularies (MeSH terms: "Flavonoids/pharmacology," "Gallates/chemistry"). Use tools like Rayyan for screening and GRADE for evidence quality assessment. Meta-analyze dose-response data using RevMan, addressing heterogeneity via subgroup analysis (e.g., in vitro vs. in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.